D-Xylose-1-13C

概要

説明

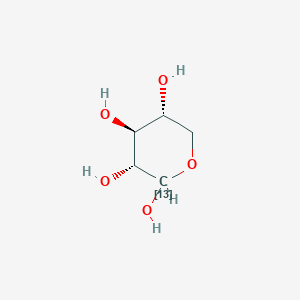

D-Xylose-1-13C is a stable isotope-labeled compound of D-Xylose, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in metabolic studies due to its unique isotopic signature .

作用機序

Target of Action

D-Xylose-1-13C, also known as D-[1-13C]xylose, is a stable isotope-labeled compound . Its primary target is the enzyme xylose isomerase , which plays a crucial role in the metabolism of xylose . This enzyme catalyzes the conversion of D-xylose to D-xylulose .

Mode of Action

This compound interacts with its target, xylose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-xylose to D-xylulose . This conversion is a key step in the metabolic pathway of xylose .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the xylose metabolic pathway . In this pathway, D-xylose is converted into D-xylulose by the action of xylose isomerase . D-xylulose then enters the pentose phosphate pathway, where it is further metabolized to generate energy and provide precursors for the synthesis of nucleotides and amino acids .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, this compound is often used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

The action of this compound results in the production of D-xylulose, a key intermediate in the xylose metabolic pathway . This process contributes to the efficient utilization of xylose, a major component of lignocellulosic biomass, for the production of biofuels and chemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of xylose isomerase, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other substrates . Understanding these influences is crucial for optimizing the use of this compound in research and industrial applications.

生化学分析

Biochemical Properties

D-Xylose-1-13C plays a significant role in biochemical reactions. It is catalyzed by xylose isomerase to form xylulose, which is a key step in the anaerobic fermentation of xylose . This process involves interactions with various enzymes and proteins .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence can affect the uptake and metabolism of glucose, which is usually present with xylose in lignocellulose hydrolysate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The xylose isomerase and Weimberg pathways are the major routes across diverse routes of bacterial xylose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of D-Xylose-1-13C typically involves the fermentation or chemical conversion of substrates labeled with carbon-13, such as carbon-13-glucose or carbon-13-xylose . The specific method depends on the experimental requirements and available equipment.

Industrial Production Methods: Industrial production of this compound is often carried out through microbial fermentation processes. These processes utilize genetically engineered microorganisms capable of incorporating carbon-13 into the xylose molecule. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize yield .

化学反応の分析

Types of Reactions: D-Xylose-1-13C undergoes various chemical reactions, including:

Oxidation: D-Xylose can be oxidized to form D-Xylonic acid.

Reduction: Reduction of D-Xylose leads to the formation of xylitol.

Fermentation: D-Xylose can be fermented by certain yeast species to produce ethanol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.

Fermentation: Yeast strains such as Pachysolen tannophilus and Candida shehatae are used under anaerobic conditions.

Major Products:

Oxidation: D-Xylonic acid.

Reduction: Xylitol.

Fermentation: Ethanol and carbon dioxide.

科学的研究の応用

D-Xylose-1-13C has a wide range of applications in scientific research:

類似化合物との比較

D-Xylose: The non-labeled form of D-Xylose.

D-Xylulose: An isomer of D-Xylose involved in the pentose phosphate pathway.

Xylitol: A sugar alcohol derived from the reduction of D-Xylose.

Uniqueness: D-Xylose-1-13C is unique due to its carbon-13 label, which makes it an invaluable tool for tracing metabolic pathways and studying biochemical reactions. Unlike its non-labeled counterparts, this compound provides detailed insights into the dynamics of carbon flow in biological systems .

生物活性

D-Xylose-1-13C is a stable isotope-labeled derivative of D-Xylose, a five-carbon sugar that plays a significant role in various biological processes. The incorporation of the carbon-13 isotope at the first carbon position allows researchers to trace metabolic pathways and study biochemical processes effectively. This article delves into the biological activity of this compound, exploring its metabolism, applications, and implications in health and disease.

Metabolism and Enzymatic Interactions

This compound is metabolized by enzymes such as xylose isomerase, which converts D-Xylose into D-xylulose, a crucial intermediate in the xylose metabolic pathway. This enzymatic conversion is essential for understanding metabolic disorders and assessing intestinal absorption capabilities. The compound's role in metabolic flux analysis allows for tracing the incorporation and transformation of xylose within biological systems, thereby aiding in various research applications.

Key Enzymatic Pathways

| Enzyme | Function |

|---|---|

| Xylose Isomerase | Converts D-Xylose to D-xylulose |

| Xylose Dehydrogenase | Initiates xylose degradation |

| Xylonate Dehydratase | Converts xylonate to other metabolites |

The efficiency of these enzymes can be influenced by environmental factors such as pH and temperature, which are critical for optimizing experimental conditions in metabolic studies.

Applications in Research

This compound has diverse applications across various fields, including:

- Metabolic Flux Analysis : Used to quantify central carbon metabolite pool sizes and estimate fluxes through central metabolism.

- Clinical Diagnostics : Employed in breath tests to assess intestinal absorption capabilities and diagnose malabsorption syndromes .

- Microbial Studies : Investigated for its effects on gut microbiota and phage induction, demonstrating potential regulatory roles in microbial communities .

Study on Gut Health

A recent study highlighted the impact of dietary D-Xylose on gut health, showing that supplementation led to a significant increase in phage production within E. coli populations. Mice supplemented with D-Xylose exhibited increased phage DNA copies compared to controls, suggesting that D-Xylose may promote prophage induction and alter gut microbiota dynamics .

Results Summary :

| Parameter | Control Group | D-Xylose Group |

|---|---|---|

| Phage Φ1 Copies (per 100 mg feces) | ||

| Phage Φ2 Copies (per 100 mg feces) | ||

| Phage: E. coli DNA Ratio | Baseline | Increased significantly |

This study underscores the potential of D-Xylose as a modulator of gut microbiota and its implications for intestinal health.

Metabolic Pathway Analysis in Microorganisms

Another significant study focused on the metabolic pathways of Haloferax volcanii, which utilized D-Xylose as a carbon source. Researchers employed ^13C-labeling patterns to trace the degradation pathway of D-Xylose, revealing that it was exclusively converted to α-ketoglutarate through several enzymatic steps . This finding provides insights into the metabolic capabilities of halophilic archaea and their potential applications in biotechnology.

特性

IUPAC Name |

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KOPVYNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431118 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70849-21-7 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。